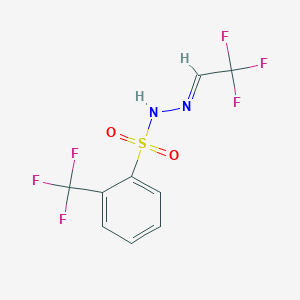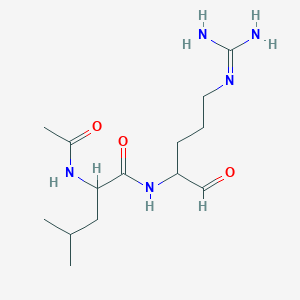
Fmoc-Alb-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Alb-OH, also known as fluorenylmethoxycarbonyl-4-aminobutyric acid, is a compound widely used in peptide synthesis. The fluorenylmethoxycarbonyl group serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides on a solid support. This compound is particularly valuable in the field of organic chemistry and biochemistry due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-Alb-OH typically involves the reaction of 4-aminobutyric acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using automated peptide synthesizers. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of large quantities of Fmoc-protected amino acids .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Alb-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino group.
Coupling Reactions: The amino group of this compound can react with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
Carbodiimides: Such as N,N’-dicyclohexylcarbodiimide (DCC) for peptide bond formation.
Major Products Formed
The major products formed from these reactions include peptides and oligopeptides, which are essential for various biological and chemical applications .
Applications De Recherche Scientifique
Fmoc-Alb-OH is extensively used in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mécanisme D'action
The mechanism of action of Fmoc-Alb-OH involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed by treatment with a base, revealing the free amino group that can participate in peptide bond formation . This process is crucial for the stepwise assembly of peptides on a solid support .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-β-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-alanine: Commonly used in the synthesis of peptides and proteins.
Uniqueness
Fmoc-Alb-OH is unique due to its specific structure, which includes a 4-aminobutyric acid moiety. This structure provides distinct properties that are advantageous in certain peptide synthesis applications, such as the formation of specific peptide linkages and the study of protein interactions .
Conclusion
This compound is a versatile and valuable compound in the field of peptide synthesis. Its stability, ease of removal, and compatibility with various chemical reactions make it an essential tool for researchers in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C19H19N3O5 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
3-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25) |
Clé InChI |
XSICSLZBMDMQRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)

![Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)

![1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B12094961.png)
![Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-](/img/structure/B12094967.png)



![(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B12094990.png)




